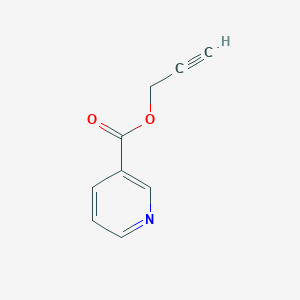

2,4-Dichloro-6-methyl-3-nitropyridine

Overview

Description

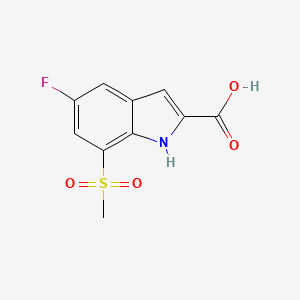

2,4-Dichloro-6-methyl-3-nitropyridine is a nitropyridine derivative, a class of compounds known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of nitro, chloro, and methyl groups on the pyridine ring can significantly influence the electronic properties and reactivity of the molecule, making it a valuable intermediate for various chemical syntheses.

Synthesis Analysis

The synthesis of nitropyridine derivatives often involves multi-step reactions including substitution, nitration, and functional group transformations. For instance, a related compound, 2-amino-3-nitropyridine-6-methoxy, was synthesized from 2,6-dichloropyridine through a sequence of substitution, nitration, ammoniation, and oxidation processes, achieving an overall yield of 60.6% . Although the specific synthesis of this compound is not detailed in the provided papers, similar methodologies could be applied, with careful consideration of the directing effects and reactivity of the substituents.

Molecular Structure Analysis

The molecular structure of nitropyridine derivatives is often characterized using spectroscopic methods and quantum chemical calculations. For example, the structure of a related compound, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, was analyzed using X-ray crystallography, revealing the presence of hydrogen bonds and weak aromatic π-π stacking interactions . Quantum chemical studies on similar compounds, such as 2-amino-3-methyl-5-nitropyridine, have been conducted using density functional theory (DFT) to optimize the geometry and analyze vibrational frequencies . These studies provide insights into the electronic structure and potential reactivity of the molecule.

Chemical Reactions Analysis

Nitropyridine derivatives can participate in various chemical reactions, including hydrogen bonding interactions and proton transfer reactions. For instance, the ionic adduct of 2,6-dichloro-4-nitrophenol with 4-formylpyridine, which transforms into 4-dihydroxymethylpyridine, exhibits hydrogen bonding and is reflected in its IR and UV-VIS spectra . Additionally, the proton transfer reaction between 2-amino-4-methylpyridine and 2,6-dichloro-4-nitrophenol has been studied, indicating the formation of a stable complex . These studies suggest that this compound could also engage in similar interactions, affecting its reactivity and applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitropyridine derivatives are closely related to their molecular structure. The presence of electron-withdrawing nitro groups and electron-donating methyl groups can influence the compound's dipole moment, acidity, and basicity. Spectroscopic studies, such as FTIR and FT-Raman, provide information on the vibrational modes of the molecule, which are related to its structural features . The electronic properties, including HOMO-LUMO energies, can be investigated using UV-Visible spectroscopy and time-dependent DFT, which are essential for understanding the compound's reactivity and potential as an electronic material . Additionally, NMR analyses can offer detailed insights into the electronic environment of the individual atoms within the molecule .

Scientific Research Applications

Synthesis and Structural Analysis

2,4-Dichloro-6-methyl-3-nitropyridine is a versatile compound used in the synthesis of various pyridine derivatives. A study by Jukić et al. (2010) detailed the synthesis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile from a related pyridine compound using a novel Vilsmeier–Haack chlorination protocol. This synthesis was complemented by comprehensive structural analyses, including X-ray, IR, NMR, and spectroscopy, highlighting the compound's potential in creating structurally diverse pyridines for further applications in chemical research (Jukić, M., Cetina, M., Halambek, J., & Ugarković, I., 2010).

Electronic and Vibrational Analysis

The study of electronic and vibrational properties of pyridine derivatives, including those related to this compound, has been a subject of interest. Velraj, Soundharam, and Sridevi (2015) reported on the optimized molecular structures, vibrational wavenumbers, atomic charges, molecular electrostatic potentials, and electronic properties of various chloro-nitropyridines through density functional theory (DFT) calculations. These studies provide essential insights into the electronic behavior and reactivity of these compounds, which are crucial for designing novel materials and molecules with desired properties (Velraj, G., Soundharam, S., & Sridevi, C., 2015).

Reactivity and Chemical Transformation

Investigations into the reactivity of nitropyridines have led to developments in synthetic methodologies. Andreassen et al. (2004) explored the vicarious nucleophilic substitution reactions of 3-nitropyridines, demonstrating the compound's utility in ortho or para substitution reactions. This research highlights the potential of this compound in facilitating regioselective transformations, offering a pathway to synthesize a broad range of substituted pyridines for further applications in medicinal chemistry and drug discovery (Andreassen, E. J., Bakke, J., Sletvold, I., & Svensen, H., 2004).

Safety and Hazards

Mechanism of Action

Target of Action

Nitropyridines, in general, are known to interact with various biological targets, including enzymes and receptors, due to their electron-deficient aromatic ring .

Mode of Action

The nitro group can migrate from one position to another in the pyridine ring through a [1,5] sigmatropic shift . This could potentially alter the compound’s interaction with its targets.

Biochemical Pathways

Nitropyridines can participate in various chemical reactions, leading to the formation of different compounds . These reactions could potentially influence various biochemical pathways.

Pharmacokinetics

It is known that the compound is a solid at room temperature and is stored under an inert atmosphere at 2-8°c . This suggests that the compound may have specific storage and handling requirements that could impact its bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,4-Dichloro-6-methyl-3-nitropyridine. For instance, the compound is stored under an inert atmosphere at 2-8°C , suggesting that temperature and atmospheric conditions could impact its stability and efficacy.

properties

IUPAC Name |

2,4-dichloro-6-methyl-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O2/c1-3-2-4(7)5(10(11)12)6(8)9-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTGIKTMXZFIZLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=N1)Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382821 | |

| Record name | 2,4-Dichloro-6-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63897-12-1 | |

| Record name | 2,4-Dichloro-6-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-6-methyl-3-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Trifluoromethyl)phenyl]benzaldehyde](/img/structure/B1304073.png)